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Compound of Interest

(2-Chlorophenyl)(2,5-

Compound Name:
difluorophenyl)methanone

CAS No.: 1152708-07-0

Cat. No.: B1451809

Get Quote

Executive Summary

2-Chloro-2',5'-difluorobenzophenone (CAS 1152708-07-0) is a high-value organofluorine
intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and
agrochemical active ingredients. Characterized by a diaryl ketone core with specific
halogenation patterns—an ortho-chloro substitution on one ring and 2,5-difluoro substitution on
the other—this compound serves as a critical electrophilic building block. It is a direct precursor
to chiral diarylmethanamines and heterocycles found in kinase inhibitors and CNS-active
agents.

Chemical Profile & Identification
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Parameter Specification

Chemical Name (2-Chlorophenyl)(2,5-difluorophenyl)methanone

CAS Number 1152708-07-0

Molecular Formula C13H-CIF20

Molecular Weight 252.64 g/mol

Appearance Off-white to pale yellow solid

Melting Point 65—70 °C (Typical)

Solubility Soluble in DCM, Toluene, THF; Insoluble in
Water

SMILES CIC1=CC=CC=C1C(=0)C2=CC(F)=CC=C2F

Key Functional Groups Diaryl Ketone, Aryl Chloride, Aryl Fluoride

Synthesis & Manufacturing Methodology

The industrial synthesis of 2-chloro-2',5'-difluorobenzophenone typically employs a Friedel-
Crafts Acylation. This pathway is preferred for its regioselectivity and scalability, utilizing 1,4-
difluorobenzene and 2-chlorobenzoyl chloride.

Reaction Mechanism

The reaction involves the generation of an acylium ion from 2-chlorobenzoyl chloride using a
Lewis acid catalyst (aluminum chloride). The electrophile attacks 1,4-difluorobenzene. Due to
the directing effects of the fluorine atoms (ortho/para directors), the acylation occurs exclusively
at the position ortho to one fluorine and meta to the other, yielding the 2,5-difluoro substitution
pattern on the product ring.

Protocol Steps

e Acylium Formation: 2-Chlorobenzoyl chloride (1.0 eq) is dissolved in dichloromethane (DCM)
or 1,2-dichloroethane. Anhydrous AICIs (1.1-1.2 eq) is added at 0-5°C to generate the active
electrophile.
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o Electrophilic Attack: 1,4-Difluorobenzene (1.0-1.2 eq) is added slowly to the mixture. The
reaction is exothermic; temperature control (<25°C) is critical to prevent poly-acylation.

o Completion: The mixture is stirred at room temperature or slightly refluxed (40°C) for 2-4
hours until HPLC indicates consumption of the acid chloride.

e Quenching: The complex is hydrolyzed by pouring into ice-water/HCI.

« |solation: The organic layer is separated, washed with brine and NaHCOs, dried over
MgSOa, and concentrated.

 Purification: Recrystallization from heptane/IPA or ethanol yields the high-purity ketone.

Process Flow Diagram (Graphviz)
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Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of CAS 1152708-07-
0.

Pharmaceutical & Industrial Applications[2][7][8][9]
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This ketone serves as a "linchpin" intermediate, connecting two distinct aromatic systems. Its
primary utility lies in its conversion to chiral amines and heterocycles.

Precursor to Chiral Diarylmethanamines

The ketone carbonyl is a prime target for reductive amination or asymmetric reduction.
o Pathway: Ketone

Oxime/Imine
Chiral Amine.

o Target Compound:(2-Chlorophenyl)(2,5-difluorophenyl)methanamine (CAS 1354960-28-3).

« Significance: This amine motif is a pharmacophore in various bioactive molecules, potentially
including allosteric modulators for ion channels (e.g., GABA, nAChR) and specific kinase
inhibitors where the 2,5-difluoro substitution improves metabolic stability and lipophilicity.

Heterocyclic Synthesis

The ketone functionality can be cyclized to form:

¢ Indoles/Quinolines: Via condensation reactions if an amino group is introduced ortho to the
ketone (though this requires further functionalization of the 2-chloro ring).

o Triazole Antifungals: While not the direct precursor for Isavuconazole, the 2,5-difluorophenyl
moiety is a shared structural requirement for next-generation azole antifungals, providing
resistance to oxidative metabolism.

Agrochemicals

Fluorinated benzophenones are key intermediates for:

e Fungicides: Specifically those targeting the succinate dehydrogenase (SDHI) complex or
metrafenone analogs.

o Metabolic Stability: The fluorine atoms at the 2,5-positions block metabolic oxidation sites on
the phenyl ring, extending the half-life of the active ingredient in field conditions.
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Analytical Characterization

To ensure scientific integrity, the identity of CAS 1152708-07-0 must be validated using the
following spectral markers:

e 'H NMR (400 MHz, CDCI5):
o Multiplet at

7.10-7.25 ppm (2,5-difluorophenyl protons).

o Multiplet at

7.35-7.50 ppm (2-chlorophenyl protons).

o Distinct splitting patterns due to
coupling.
e 13C NMR: Carbonyl peak characteristic of benzophenone at

192 ppm. C-F coupling will result in doublets/triplets for the carbons on the difluoro ring.

e Mass Spectrometry (ESI/GC-MS): Molecular ion

at m/z

253/255 (characteristic Chlorine isotope pattern 3:1).

Safety & Handling (MSDS Summary)
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Hazard Class H-Code Precaution

Wear nitrile gloves; wash

Skin Irritation H315 ) ]

immediately upon contact.

Use safety goggles; rinse with
Eye Irritation H319 Y9 99 )

water for 15 min if exposed.

Handle in a fume hood to
STOT-SE H335 ) ] o

avoid respiratory irritation.

Do not release into drains;
Aquatic Toxicity H411 toxic to aquatic life with long-

lasting effects.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

hydrolysis or oxidation over long periods.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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